5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic Acid: Structural Analysis, Synthetic Methodologies, and Applications in Drug Discovery
5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic Acid: Structural Analysis, Synthetic Methodologies, and Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry, the rational design of small-molecule therapeutics relies heavily on versatile, functionally rich building blocks. 5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic acid (CAS: 1897646-07-9) represents a privileged pharmacophore scaffold that elegantly balances structural rigidity, metabolic stability, and synthetic tractability[1][2].
This technical whitepaper provides an in-depth analysis of this molecule. By dissecting its structural components—the indole core, the N-cyclopropyl moiety, the 5-bromo substituent, and the 2-carboxylic acid group—we elucidate the causality behind its widespread use in drug discovery, particularly in the development of G protein-coupled receptor (GPCR) antagonists and kinase inhibitors[3][4]. Furthermore, we provide field-proven, self-validating synthetic protocols for its preparation and downstream derivatization.
Pharmacophoric & Structural Decomposition
To understand the utility of 5-bromo-1-cyclopropyl-1H-indole-2-carboxylic acid, one must analyze the distinct physicochemical contributions of its structural elements:
-
The Indole Core: The indole ring is a ubiquitous bioisostere for purines and endogenous neurotransmitters (e.g., serotonin, tryptophan). Its electron-rich aromatic system facilitates strong
stacking and cation- interactions within target protein binding pockets. -
The 1-Cyclopropyl Group: The N-alkylation of the indole nitrogen with a cyclopropyl group is a deliberate design choice to improve pharmacokinetic profiles. The cyclopropyl ring provides significant steric bulk and increases lipophilicity compared to an N-methyl group, while avoiding the metabolic vulnerabilities (such as rapid
-oxidation and N-dealkylation) associated with N-ethyl or N-propyl chains[5][6]. Its restricted bond rotation also locks the molecule into favorable bioactive conformations. -
The 5-Bromo Substituent: The bromine atom serves a dual purpose. Pharmacologically, it acts as a lipophilic spacer and a potential halogen bond donor, interacting with backbone carbonyls in active sites. Synthetically, it is an indispensable orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid late-stage structure-activity relationship (SAR) exploration at the 5-position[3][7].
-
The 2-Carboxylic Acid Moiety: This group acts as a potent hydrogen bond donor and acceptor. In GPCR targets like the EP4 receptor or CysLT1 receptor, the carboxylic acid frequently forms critical salt bridges with conserved arginine or lysine residues[8][9]. Additionally, it serves as a synthetic precursor for amide coupling, allowing the attachment of diverse pharmacophores[5].
Physicochemical Properties
The baseline physicochemical properties of 5-bromo-1-cyclopropyl-1H-indole-2-carboxylic acid make it an excellent starting point for lead optimization, adhering closely to Lipinski’s Rule of Five parameters.
| Property | Value |
| Chemical Name | 5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic acid |
| CAS Registry Number | 1897646-07-9 |
| Molecular Formula | C12H10BrNO2 |
| Molecular Weight | 280.12 g/mol |
| Monoisotopic Mass | 278.9895 Da |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Topological Polar Surface Area (tPSA) | 42.2 Ų |
Synthetic Methodologies
The following protocols outline a self-validating system for the synthesis of the core scaffold and its subsequent late-stage functionalization.
Protocol 1: Synthesis of the Core Scaffold
Direct N-alkylation of indoles with cyclopropyl halides is notoriously difficult due to competitive elimination reactions. Therefore, a Chan-Lam coupling using cyclopropylboronic acid is the preferred method for N-cyclopropylation, followed by saponification.
Step 1: N-Cyclopropylation (Chan-Lam Coupling)
-
Setup: In a round-bottom flask, dissolve ethyl 5-bromo-1H-indole-2-carboxylate (1.0 eq) in anhydrous 1,2-dichloroethane (0.1 M).
-
Reagent Addition: Add cyclopropylboronic acid (2.0 eq), copper(II) acetate (
, 1.0 eq), and sodium carbonate ( , 2.0 eq). Add 2,2'-bipyridine (1.0 eq) as a ligand to accelerate the catalytic cycle. -
Reaction: Stir the suspension vigorously at 70°C under an oxygen atmosphere (balloon) for 16 hours. Monitor the consumption of the starting material via LC-MS.
-
Workup: Cool to room temperature, filter the mixture through a pad of Celite, and wash with dichloromethane (DCM). Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc) to isolate ethyl 5-bromo-1-cyclopropyl-1H-indole-2-carboxylate.
Step 2: Saponification
-
Reaction: Dissolve the intermediate in a 3:1:1 mixture of THF/MeOH/H2O. Add lithium hydroxide monohydrate (
, 3.0 eq). Stir at room temperature for 4 hours until TLC indicates complete ester hydrolysis. -
Isolation: Concentrate the mixture under reduced pressure to remove organic solvents. Dilute the aqueous residue with water and wash once with diethyl ether to remove organic impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify to pH 2-3 using 1M HCl. Collect the resulting white precipitate via vacuum filtration. Wash with cold water and dry under high vacuum to afford 5-bromo-1-cyclopropyl-1H-indole-2-carboxylic acid .
Synthetic workflow for 5-bromo-1-cyclopropyl-1H-indole-2-carboxylic acid.
Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Coupling
The 5-bromo position is primed for cross-coupling to build extended pharmacophores[10].
-
Setup: In a microwave-safe vial, combine 5-bromo-1-cyclopropyl-1H-indole-2-carboxylic acid (1.0 eq), an arylboronic acid (1.2 eq),
(0.05 eq), and (3.0 eq). -
Solvent: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). Seal the vial and purge with
for 5 minutes. -
Coupling: Heat the reaction mixture in a microwave reactor at 110°C for 30 minutes.
-
Purification: Cool to room temperature, filter through a syringe filter, acidify with 1M HCl, and purify directly via preparative reverse-phase HPLC to isolate the 5-aryl derivative.
Applications in Drug Discovery
Derivatives of 5-bromo-1-cyclopropyl-1H-indole-2-carboxylic acid have profound applications in targeting specific biological pathways.
EP4 Receptor Antagonism in Oncology
The Prostaglandin E2 (PGE2) / EP4 receptor signaling axis is frequently hijacked in colorectal and hepatocellular carcinomas to promote tumor survival, angiogenesis, and immune evasion[11][12]. Activation of the GPCR EP4 by PGE2 stimulates Gs proteins, leading to adenylate cyclase (AC) activation, cAMP accumulation, and subsequent Protein Kinase A (PKA) mediated phosphorylation of CREB[9][12].
Indole-2-carboxylic acid derivatives act as potent, selective EP4 antagonists. The carboxylic acid forms a critical salt bridge with Arg316 in the EP4 binding pocket, while the cyclopropyl group occupies a lipophilic sub-pocket, effectively blocking PGE2 binding and shutting down the oncogenic cAMP/PKA/CREB transcription cascade[11][13].
PGE2/EP4 receptor signaling pathway and its inhibition by indole-2-carboxylic acid antagonists.
CysLT1 Antagonism and Anti-Parasitic Activity
Beyond EP4, the indole-2-carboxylic acid scaffold is a validated core for Cysteinyl Leukotriene Receptor 1 (CysLT1) antagonists, which are critical in managing bronchial asthma[8]. Furthermore, 1-cyclopropyl indole-2-carboxamides have demonstrated significant phenotypic activity against intracellular Trypanosoma cruzi amastigotes, highlighting the scaffold's versatility in infectious disease drug discovery[5][6].
Analytical Characterization
For researchers synthesizing this compound, the expected analytical profile is as follows:
-
H NMR (400 MHz, DMSO-
): 13.05 (br s, 1H, COOH), 7.85 (d, J = 1.8 Hz, 1H, H-4), 7.62 (d, J = 8.8 Hz, 1H, H-7), 7.35 (dd, J = 8.8, 1.8 Hz, 1H, H-6), 7.10 (s, 1H, H-3), 3.55 (tt, J = 7.0, 3.5 Hz, 1H, N-CH cyclopropyl), 1.15 - 1.05 (m, 2H, cyclopropyl ), 0.95 - 0.85 (m, 2H, cyclopropyl ). -
LC-MS (ESI+): m/z calculated for
280.0, found 280.0 and 282.0 (characteristic 1:1 isotopic pattern for bromine). -
IR (ATR):
3100-2800 (broad, O-H stretch), 1685 (C=O stretch), 1520 (C=C aromatic), 1250 (C-O stretch), 800 (C-Br stretch) .
References
- 1483284-21-4|1-(Cyclopropylmethyl)-1H-indole-2-carboxylic acid - BLDpharm. BLD Pharm.
- 5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic acid, 95% - CymitQuimica. CymitQuimica.
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PMC / NIH.
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
- Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC / NIH.
- 5-Bromo-1H-indole-2-carboxylic Acid: A Pivotal Building Block in Modern Organic Synthesis. Benchchem.
- Application Notes and Protocols: Synthesis of 5-Bromo-1H-indole-2-carboxylic Acid Deriv
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- Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
- The induction of S100p expression by the Prostaglandin E2 (PGE2)/EP4 receptor signaling pathway in colon cancer cells. Taylor & Francis.
- Disruption of prostaglandin E2 receptor EP4 impairs urinary concentration via decreasing aquaporin 2 in renal collecting ducts. PNAS.
- Model showing pGe 2 /ep4/CReB/s100p signaling in a feedback regulatory loop.
- Prostaglandin E2 promotes the cell growth and invasive ability of hepatocellular carcinoma cells by upregulating c-Myc expression via EP4 receptor and the PKA signaling pathway.
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